[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, an ethyl group at the 7-position, and a dimethylamine group attached to the indole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine typically involves the following steps:
Reductive Amination: The formylated intermediate undergoes reductive amination with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: De-brominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-indolylacetic acid: Another brominated indole derivative with different functional groups.
7-ethyl-1H-indole-3-carbaldehyde: Similar structure but lacks the dimethylamine group.
5-bromo-7-methyl-1H-indole: Similar bromination pattern but different alkyl substitution.
Uniqueness
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-bromo-7-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2/c1-4-9-5-11(14)6-12-10(8-16(2)3)7-15-13(9)12/h5-7,15H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMPEYGGCHVJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=CN2)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.